N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a benzyl group at the N1 position, a cyanomethyl substituent on the carboxamide nitrogen, an ethyl group at the 1-position, and a phenyl ring at the 6-position.
Key structural features include:
- Substituents: Benzyl and phenyl groups enhancing lipophilicity and interaction with hydrophobic binding pockets. Cyanomethyl group contributing to electron-withdrawing effects and metabolic stability. Ethyl group modulating steric hindrance and solubility.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O/c1-2-29-23-21(16-26-29)20(15-22(27-23)19-11-7-4-8-12-19)24(30)28(14-13-25)17-18-9-5-3-6-10-18/h3-12,15-16H,2,14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRALAQYAPICJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N(CC#N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
*Note: The molecular formula and weight for the target compound are inferred from fragmented data in . Discrepancies exist due to incomplete information in available sources.
Key Findings:
Substituent Impact on Bioactivity: Cyanomethyl Group: Unique to the target compound, this group may enhance metabolic stability compared to methyl or ethyl substituents in analogs . Benzyl/Phenyl Groups: Common in antimicrobial derivatives (e.g., and ), these groups likely improve membrane penetration and target binding . Ethyl vs.
Antimicrobial Activity: Compounds with 4-methoxyphenyl or chlorophenyl substituents (e.g., ) show enhanced activity against Gram-positive bacteria, suggesting that electron-withdrawing groups augment efficacy . The target compound’s cyanomethyl group may similarly influence activity.
Structural Rigidity and Hydrogen Bonding :
- The pyrazolo[3,4-b]pyridine core enables planar stacking interactions, while carboxamide groups participate in hydrogen bonding (e.g., N-H···O=C), critical for target recognition . highlights the role of hydrogen-bonding patterns in molecular aggregation, which may explain the crystallographic behavior of these derivatives .
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